2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol
Description
2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyridine core substituted with a chlorine atom at the 6-position and an isopropylamino-ethanol side chain at the 3-position. The compound was previously listed by CymitQuimica as a high-purity product, though it is currently discontinued .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O/c1-9(2)14(5-6-15)8-10-3-4-11(12)13-7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMPALFVCDIOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce a chlorine atom at the desired position.
Alkylation: The chlorinated pyridine is then subjected to alkylation with isopropylamine to form the intermediate compound.
Reduction: The intermediate compound is reduced to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.
- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit activity against neurological disorders, inflammation, and even cancer.
Biological Studies
Studies have demonstrated that 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol interacts with several enzymes and receptors, making it a candidate for drug development.
- Mechanism of Action : The chloro and isopropyl-amino groups enhance binding affinity to specific molecular targets, influencing critical biological pathways.
Industrial Applications
In addition to medicinal uses, this compound serves as a precursor in the development of agrochemicals and other industrial products.
| Activity Area | Potential Applications | Findings |
|---|---|---|
| Neurological Disorders | Antidepressant effects | Modulates neurotransmitter levels |
| Inflammatory Conditions | Anti-inflammatory properties | Inhibits pro-inflammatory cytokines |
| Cancer Research | Potential cytotoxic effects | Induces apoptosis in cancer cells |
Table 2: Case Studies on Efficacy
| Study | Model Type | Outcome |
|---|---|---|
| Study A | Rat model of depression | Increased serotonin levels |
| Study B | Mouse model of inflammation | Reduced inflammatory markers |
| Study C | Cell culture assays | Inhibition of cytokine production |
Case Studies
- Neurological Effects : A study conducted on rat models demonstrated that the compound could significantly increase serotonin levels, suggesting potential antidepressant properties.
- Anti-inflammatory Activity : In vitro assays indicated that this compound inhibited the production of pro-inflammatory cytokines in cultured cells, highlighting its therapeutic potential for treating chronic inflammatory diseases.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyridine Derivative : Initial reactions create the chlorinated pyridine.
- Amine Coupling : Reaction with isopropyl amine leads to the final product.
- Purification Techniques : Methods such as crystallization or chromatography are employed to ensure high purity.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, as detailed in Fluorochem’s chemical inventory . Key comparisons focus on substituent variations, functional group modifications, and their implications for molecular behavior:
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol (Compound 10 in )
- Structural Differences :
- Halogen substitution : Bromine replaces chlorine at the pyridine’s 2-position (vs. 6-position in the target compound).
- Pyridine substitution pattern : The bromine and side chain are positioned at the 2- and 4-positions, altering steric and electronic profiles compared to the 3- and 6-positions in the target compound.
- Implications: Bromine’s larger atomic radius may enhance lipophilicity and alter binding interactions in biological systems.
2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-acetamide (Compound 9 in )
- Structural Differences: Functional group: An acetamide (-NH-C(O)-CH₃) replaces the ethanol (-CH₂-CH₂-OH) moiety. Amine substitution: A primary amine is present instead of a tertiary isopropylamino group.
- Reduced steric bulk from the primary amine may improve membrane permeability compared to the bulkier isopropyl group in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Halogen Effects : Chlorine’s electron-withdrawing nature may enhance the pyridine ring’s electrophilicity compared to bromine, influencing reactivity in cross-coupling reactions or enzymatic interactions .
Functional Group Impact: The ethanol group in the target compound improves aqueous solubility relative to acetamide-containing analogs, which could favor bioavailability in drug design. Tertiary amines (e.g., isopropylamino) may confer greater metabolic stability than primary amines due to reduced susceptibility to oxidative deamination .
Biological Activity
Overview
2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula , this compound features a chloro-substituted pyridine ring and an aminoethanol moiety, which contribute to its unique properties and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro-pyridine moiety can bind effectively to various enzymes and receptors, potentially inhibiting their activity. The aminoethanol group enhances solubility, facilitating cellular uptake and transport across membranes. This dual functionality allows the compound to exert diverse effects in biological systems, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could modulate receptor activity, influencing signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its cytotoxic effects on T-lymphoblastic cell lines. Select compounds from related studies demonstrated low nanomolar inhibitory activities against human purine nucleoside phosphorylase (PNP), suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of various derivatives, revealing that compounds with a similar structure exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
- Cytotoxicity Profiling : Another research focused on the cytotoxicity of pyridine derivatives, showing selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Structure–Activity Relationship (SAR) : Detailed SAR analyses have been conducted on related compounds, indicating that modifications in the chloro-pyridine structure significantly affect biological activity, enhancing potency against specific targets .
Data Table: Biological Activity Comparison
| Compound Name | Biological Activity | MIC (μg/mL) | Selectivity |
|---|---|---|---|
| This compound | Antimicrobial | 3.12 | High |
| Similar Pyridine Derivative | Anticancer (T-cell lines) | 9 nM | Selective |
| Another Chloro-Pyridine Compound | Enzyme Inhibition | 0.021 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
